molecular formula C20H22N2O B8019618 (1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene

Cat. No.: B8019618
M. Wt: 306.4 g/mol
InChI Key: VTLYEMHGPMGUOT-SQMWYMQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Koumine can be synthesized through various methods. One notable approach involves the use of a bioinspired cyclization process. This method includes a Friedel-Crafts-type cyclization, which has been seminal in the synthetic design of koumine . Another approach involves the use of intramolecular [3 + 2] cycloaddition of nitrone prepared from hydroxylamine and indole .

Industrial Production Methods

In industrial settings, koumine is often extracted from the roots of Gelsemium elegans. The extraction process involves the use of solvents and subsequent purification steps to isolate the alkaloid in its pure form .

Chemical Reactions Analysis

Types of Reactions

Koumine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving koumine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of koumine include various oxidized and reduced derivatives, which have been studied for their enhanced pharmacological properties .

Mechanism of Action

Biological Activity

The compound (1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is a complex organic molecule notable for its unique stereochemistry and intricate fused ring structure. This article explores its biological activity and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C20H22N2OC_{20}H_{22}N_{2}O with a molecular weight of approximately 306 g/mol. Its structure includes multiple functional groups and stereogenic centers which contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC20H22N2O
Molecular Weight306 g/mol
LogP2.73
Polar Surface Area (Å)25
Heavy Atoms Count23
Number of Rings6

1. Antioxidant Properties

Compounds with similar structural features have demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is essential in protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anticancer Activity

Research indicates that complex ring structures often exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds structurally related to this molecule have shown effectiveness against breast and lung cancer cells .

3. Antimicrobial Effects

The presence of nitrogen and oxygen atoms in the structure contributes to antimicrobial properties against a range of pathogens including bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of resistant strains of bacteria .

The biological activities of this compound are attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids:

  • Interaction Studies : Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to evaluate binding affinities and mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression or microbial resistance .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus using disk diffusion methods. The compound showed notable inhibition zones indicating effective antimicrobial properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASimilar ring systemAnticancerHigher cytotoxicity
Compound BNitrogen-containingAntimicrobialEnhanced solubility due to hydroxyl group
Compound CMultiple double bondsAntioxidantSelective inhibition against ROS

This comparative analysis highlights how small structural variations can lead to significant differences in biological activity and therapeutic potential.

Properties

IUPAC Name

(1R,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYEMHGPMGUOT-SQMWYMQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358-76-5
Record name Koumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1358-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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